molecular formula C10H12FNO2 B1411786 tert-Butyl 2-fluoronicotinate CAS No. 1501904-78-4

tert-Butyl 2-fluoronicotinate

Cat. No. B1411786
CAS RN: 1501904-78-4
M. Wt: 197.21 g/mol
InChI Key: RREGKIPFSZPJKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for tert-Butyl 2-fluoronicotinate were not found, a related compound, tert-butyl (2-ethylhexyl) monoperoxy carbonate (TBEC), is commonly used as a polymerization initiator . The synthesis of new fluorinated quinoline analogs using Tebufloquin as the lead compound, 2-fluoroaniline, ethyl 2-methylacetoacetate, and substituted benzoic acid as raw materials has also been reported .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : tert-Butyl 2-fluoronicotinate can be synthesized through reactions involving tert-butyl hypofluorite. This compound is created by reacting elemental fluorine with tert-butyl alcohol, yielding a sterically crowded product that adds to olefins to form β-fluoro-tert-butoxy compounds (Appelman, French, Mishani, & Rozen, 1993).

Chemical Reactions and Properties

  • Reactivity with Amino Acids : Tert-butyl fluorocarbonate (Boc-F) is used for synthesizing tert-butyl esters of N-protected amino acids, a process that occurs at room temperature under mild conditions (Loffet, Galéotti, Jouin, & Castro, 1989).
  • Nitration of Phenols : tert-Butyl nitrite is identified as a chemoselective nitrating agent for phenolic substrates, providing a method for synthesizing fluorogenic substrates for protease characterization (Koley, Colón, & Savinov, 2009).

Application in Materials Science

  • Catalytic Asymmetric Oxidation : In materials science, tert-butyl disulfide undergoes catalytic asymmetric oxidation, resulting in the synthesis of tert-butanesulfinamides, sulfoxides, and sulfinimines, showcasing the versatility of tert-butyl compounds in chemical transformations (Cogan, Liu, Kim, Backes, & Ellman, 1998).
  • Solid Support Synthesis : tert-Butyl compounds also find use in solid support synthesis, particularly in the creation of fluorogenic substrates, highlighting their role in developing new materials and chemical sensors (Crosby, Clarkson, & Rourke, 2009).

Safety and Hazards

While specific safety data for tert-Butyl 2-fluoronicotinate was not found, safety data for related compounds such as tert-butanol and tert-butylbenzene are available . These compounds are considered hazardous and precautions such as using only in well-ventilated areas, wearing protective clothing, and avoiding heat/sparks/open flames are recommended .

Future Directions

Tert-Butyl 2-fluoronicotinate has potential applications in medicinal chemistry, organic synthesis, and drug discovery. Further investigation and exploration of its potential in these areas would contribute to its potential application as a novel therapeutic agent in the future .

properties

IUPAC Name

tert-butyl 2-fluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-10(2,3)14-9(13)7-5-4-6-12-8(7)11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREGKIPFSZPJKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-fluoronicotinate

CAS RN

1501904-78-4
Record name 2-Fluoro-nicotinic acid tert-butyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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